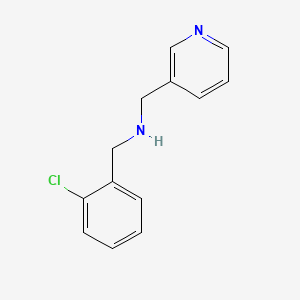

(2-Chloro-benzyl)-pyridin-3-ylmethyl-amine

Description

Structural Significance of Arylmethylamine and Heteroarylmethylamine Scaffolds in Bioactive Molecules

In medicinal chemistry, certain recurring molecular frameworks, known as "privileged scaffolds," are recognized for their ability to serve as ligands for multiple, diverse biological targets. nih.gov The arylmethylamine and heteroarylmethylamine scaffolds are prime examples of such structures, forming the backbone of numerous therapeutic agents.

The Arylmethylamine scaffold, which consists of an amine group linked to a benzene (B151609) ring through an alkyl chain, is a versatile template for designing compounds that target the central nervous system (CNS), among other areas. nih.gov Its structure allows for interactions with various receptors and transporters. nih.gov The benzene ring can be substituted at different positions to fine-tune the molecule's electronic and steric properties, influencing its binding affinity and biological activity.

The Heteroarylmethylamine scaffold incorporates a heteroaromatic ring, such as pyridine (B92270), in place of the simple aryl group. The pyridine ring is a particularly prominent feature in medicinal chemistry due to its unique properties. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. This scaffold is found in a wide array of approved drugs and natural products. mdpi.com The combination of these scaffolds, as seen in the benzyl-pyridinylmethyl amine core, provides a rich platform for generating diverse chemical libraries for drug discovery.

| Scaffold Type | Core Structure | Significance in Medicinal Chemistry | Examples of Application |

|---|---|---|---|

| Arylmethylamine | Aryl-CH₂-NRR' | A versatile and privileged scaffold often used for its ability to interact with a wide range of biological targets, particularly within the CNS. nih.govnih.gov The aryl ring allows for systematic modifications to optimize pharmacodynamic and pharmacokinetic properties. | CNS agents, enzyme inhibitors, receptor modulators. nih.govacs.org |

| Heteroarylmethylamine (Pyridine-based) | Pyridinyl-CH₂-NRR' | The pyridine nitrogen acts as a hydrogen bond acceptor, improves solubility, and can enhance metabolic stability. It is a key component in thousands of bioactive molecules and numerous FDA-approved drugs. | Anticancer agents, anti-Alzheimer's agents, antimycobacterials. nih.govdrugbank.commdpi.com |

Contextualization of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine within Emerging Research Paradigms

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure can be contextualized within broader, well-established research paradigms in medicinal chemistry. The molecule is a logical construct based on the principles of structure-activity relationship (SAR) studies, which explore how specific chemical modifications affect a compound's biological activity.

The design of this compound merges three key elements routinely investigated by medicinal chemists:

The Pyridin-3-ylmethyl-amine Moiety: The use of a pyridine ring as a core heteroaromatic system is a common strategy. Research on related structures, such as N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, has identified them as potent inhibitors of mycobacterial growth. mdpi.com Similarly, pyridyl-substituted compounds have been developed as potent inhibitors of enzymes like acetylcholinesterase for potential use in treating Alzheimer's disease. nih.govdrugbank.com The 3-substituted pyridine, as seen in the target compound, is a common isomeric choice explored in drug design. ekb.eg

The Benzylamine (B48309) Moiety: The N-benzyl group is frequently used to explore interactions within hydrophobic pockets of target proteins. SAR studies on various compound classes, including N-benzyl phenethylamines and NK-1 receptor antagonists, demonstrate that substitutions on the benzyl (B1604629) ring are critical for modulating potency and selectivity. nih.govnih.gov

The 2-Chloro Substitution: Halogen atoms, particularly chlorine and fluorine, are classic tools in medicinal chemistry for modulating a molecule's properties. A chloro-substituent can alter lipophilicity, metabolic stability, and electronic character. Its position on the aromatic ring is crucial. Ortho-substitution (the 2-position), as in the target compound, can enforce a specific conformation (a "twist") of the benzyl ring relative to the rest of the molecule, which can be critical for fitting into a specific binding site. Studies on other molecular classes have shown that 2- and 3-substituted compounds are often more active than their 4-substituted counterparts. mdpi.com For example, 4-chloro substituted benzyl analogs have shown pronounced antiproliferative effects in cancer cell lines. researchgate.net

The combination of these features in this compound suggests it is a product of rational drug design, intended to leverage the established benefits of each component to achieve a specific biological effect.

| Structural Feature | General Role in SAR Studies | Observed Effects in Related Compounds |

|---|---|---|

| Pyridinylmethyl amine | Acts as a core scaffold, often involved in key binding interactions like hydrogen bonding. | Pyridyl-substituted amines have shown potent activity as cholinesterase inhibitors and antimycobacterial agents. nih.govmdpi.com |

| N-Benzyl Group | Used to probe hydrophobic regions of binding sites and improve potency. | Modifications to the N-benzyl group significantly impact receptor affinity and functional activity in 5-HT₂A/₂C agonists. nih.gov |

| Aromatic Halogenation (e.g., Chloro-) | Modulates lipophilicity, electronic properties, metabolic stability, and binding conformation. | Ortho- and meta-substitutions on aromatic rings can lead to higher activity than para-substitutions. mdpi.com Chloro- and fluoro-benzyl analogs show potent antiproliferative and anticancer activity. researchgate.net |

Foundational Research Hypotheses and Investigative Scope for the Chemical Compound

Based on the analysis of its structural components, several foundational research hypotheses can be proposed for this compound. These hypotheses would guide its synthesis and biological evaluation.

Research Hypotheses:

Target-Specific Interaction Hypothesis: It is hypothesized that the compound is designed for high-affinity binding to a specific biological target (e.g., a kinase, a G-protein coupled receptor, or a microbial enzyme). In this model, the pyridin-3-ylmethyl moiety would serve as a primary binding element, likely forming hydrogen bonds or coordinating interactions via its nitrogen atom. The 2-chlorobenzyl group is hypothesized to occupy an adjacent hydrophobic pocket, where the ortho-chloro substituent provides critical steric and electronic influence that enhances binding affinity and selectivity compared to an unsubstituted benzyl group.

Conformational Restriction Hypothesis: A second hypothesis is that the ortho-chloro substituent restricts the rotational freedom of the benzyl ring, locking the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty of binding, leading to higher potency.

Investigative Scope:

A systematic investigation of this compound would encompass several key stages:

Chemical Synthesis and Analog Preparation: The primary objective would be the chemical synthesis of this compound. To test the above hypotheses, a focused library of analogs would also be prepared. This would include positional isomers (moving the chloro group to the meta- and para-positions) and analogs with different halogens (e.g., fluorine) or no substitution on the benzyl ring.

Biological Screening: The synthesized compounds would be screened against a panel of biologically relevant targets. The selection of targets would be informed by the known activities of related arylmethylamines and pyridinylmethylamines, which include CNS receptors, various enzymes, and microbial targets. acs.orgnih.govmdpi.com

Structure-Activity Relationship (SAR) Elucidation: The biological data from the screening would be analyzed to establish clear SARs. This would involve comparing the activity of the 2-chloro analog with its positional isomers and other derivatives to determine the precise contribution of the substituent's nature and position to the observed biological effect.

Computational Modeling: Molecular docking and other computational studies would be employed to build a theoretical model of how the compound interacts with its putative biological target. This would help to visualize the binding mode and provide a molecular-level explanation for the SAR data, particularly the role of the 2-chloro-benzyl group.

Through this investigative process, the foundational hypotheses regarding the compound's design and mechanism of action could be rigorously tested, clarifying its potential role and significance within medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZWJDQWGHMDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro Benzyl Pyridin 3 Ylmethyl Amine

Direct Amination Approaches for the Core Structure

The most straightforward methods for constructing the (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine core involve the direct formation of the central secondary amine bond. These strategies are often favored for their efficiency and atom economy.

Nucleophilic Substitution of Benzylic Halides with Pyridinylmethylamines

A primary and widely used method for synthesizing the target compound is the nucleophilic substitution reaction between a benzylic halide and a pyridinylmethylamine. In this approach, 3-pyridinemethanamine acts as the nucleophile, displacing a halide from a 2-chlorobenzyl halide, typically 2-chlorobenzyl chloride or bromide.

This reaction is a classic example of an SN2 reaction, where the lone pair of electrons on the nitrogen atom of the aminopyridine attacks the electrophilic carbon of the benzylic halide, leading to the formation of the desired C-N bond and the expulsion of the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation but leave the nucleophile relatively free to react.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 3-Pyridinemethanamine | 2-Chlorobenzyl chloride | K₂CO₃ | DMF | 120°C | High |

| 3-Pyridinemethanamine | 2-Chlorobenzyl bromide | Et₃N | Acetonitrile | Reflux | Good |

This table presents typical conditions for the nucleophilic substitution synthesis and is based on general principles of organic synthesis.

Reductive Amination Protocols via Carbonyl Precursors

An alternative and powerful strategy for the synthesis of this compound is reductive amination. This two-step, one-pot process involves the reaction of 2-chlorobenzaldehyde (B119727) with 3-pyridinemethanamine to form an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.

The initial formation of the imine is a condensation reaction that is often acid-catalyzed to facilitate the dehydration step. A variety of reducing agents can be employed for the subsequent reduction of the C=N double bond. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is particularly mild and selective, often allowing for the reaction to be performed at room temperature with high yields. Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is also an effective method for the reduction step. mdpi.comnih.gov

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Yield |

| 2-Chlorobenzaldehyde | 3-Pyridinemethanamine | NaBH(OAc)₃ | Dichloroethane | High |

| 2-Chlorobenzaldehyde | 3-Pyridinemethanamine | NaBH₄ | Methanol | Good to High |

| 2-Chlorobenzaldehyde | 3-Pyridinemethanamine | H₂/Pd-C | Ethanol | High |

This table illustrates common reductive amination conditions. Yields can vary based on specific reaction parameters.

Advanced Synthetic Strategies for Complex Analogues

To explore the chemical space around the this compound scaffold and to synthesize more complex analogues, advanced synthetic strategies are employed. These methods allow for the introduction of a wide range of substituents and the formation of more intricate molecular architectures.

Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic systems. For analogues of this compound, these reactions can be used to modify either the pyridine (B92270) or the chlorobenzyl ring.

For instance, the chlorine atom on the benzyl (B1604629) ring can be replaced with other functional groups using reactions like the Suzuki coupling (for C-C bond formation with boronic acids), the Buchwald-Hartwig amination (for C-N bond formation with amines), or the Sonogashira coupling (for C-C bond formation with terminal alkynes). Similarly, if a halogenated pyridine precursor is used in the initial synthesis, the pyridine ring can be functionalized through these same coupling reactions. These reactions are typically catalyzed by palladium or copper complexes and require specific ligands and reaction conditions to achieve high efficiency and selectivity. researchgate.net

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Resulting Linkage |

| Suzuki Coupling | (2-Bromo-benzyl)-pyridin-3-ylmethyl-amine | Arylboronic acid | Pd(PPh₃)₄ | C(aryl)-C(aryl) |

| Buchwald-Hartwig | This compound | Amine | Pd₂(dba)₃ / Ligand | C(aryl)-N |

| Sonogashira | (2-Iodo-benzyl)-pyridin-3-ylmethyl-amine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(aryl)-C(alkynyl) |

This table provides examples of metal-catalyzed reactions for creating complex analogues.

Derivatization of Precursor Molecules

The synthesis of complex analogues can also be achieved by modifying precursor molecules before the final assembly of the this compound scaffold. This approach allows for the introduction of functional groups that might not be compatible with the conditions of the main bond-forming reactions.

For example, substituted 2-chlorobenzaldehydes or 2-chlorobenzyl halides can be prepared through various aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These substituted precursors can then be used in reductive amination or nucleophilic substitution reactions as described above. Similarly, the pyridine ring of 3-pyridinemethanamine can be functionalized prior to its use in the synthesis. For instance, halogenated or alkylated pyridinemethanamines can be employed to generate analogues with modified pyridine moieties.

Functional Group Interconversions on the this compound Scaffold

Once the core structure of this compound is assembled, further diversification can be achieved through functional group interconversions. These reactions modify existing functional groups on the molecule to introduce new properties or to prepare it for subsequent reactions.

For example, if an analogue containing a nitro group on one of the aromatic rings has been synthesized, this nitro group can be reduced to an amine. This newly formed amino group can then be further functionalized through acylation, alkylation, or diazotization reactions. If a cyano group is present, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The chlorine atom on the benzyl ring, while relatively unreactive towards nucleophilic aromatic substitution under normal conditions, can be displaced under harsh conditions or through metal-catalyzed processes. vedantu.comdoubtnut.com The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the pyridine ring and provide a handle for further functionalization.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Cyano (-CN) | H₃O⁺, heat | Carboxylic acid (-COOH) |

| Cyano (-CN) | LiAlH₄ or H₂, Raney Ni | Aminomethyl (-CH₂NH₂) |

| Pyridine N | m-CPBA | Pyridine N-oxide |

This table showcases common functional group interconversions applicable to the target scaffold.

Transformations at the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. uoanbar.edu.iq

Electrophilic Aromatic Substitution:

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack by withdrawing electron density. uoanbar.edu.iqpearson.com Consequently, electrophilic substitution on the pyridine ring of this compound requires harsh reaction conditions. quimicaorganica.org The substitution, when it occurs, is directed to the 3- and 5-positions relative to the nitrogen atom, which are the most electron-rich positions in the deactivated ring. aklectures.com

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | Concentrated HNO₃ / H₂SO₄, high temperature | 3-Nitro and 5-Nitro derivatives |

| Sulfonation | Fuming H₂SO₄, high temperature | Pyridine-3-sulfonic acid derivative |

| Halogenation | Halogen, high temperature or Lewis acid catalyst | 3-Halo and 3,5-Dihalo derivatives |

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comquora.com For a nucleophilic substitution to occur on the pyridine moiety of this compound, a leaving group would need to be present on the ring. If, for instance, a halogen were present at the 2- or 4-position, it could be displaced by a variety of nucleophiles. quimicaorganica.orgpearson.com

| Nucleophile | Reagents and Conditions | Product |

| Alkoxide (RO⁻) | NaOR, alcohol solvent | 2-Alkoxy or 4-Alkoxy derivative |

| Amide (NH₂⁻) | NaNH₂, liquid ammonia | 2-Amino or 4-Amino derivative |

| Hydroxide (OH⁻) | Fused KOH | 2-Pyridone or 4-Pyridone derivative |

Modifications of the Chlorobenzyl Fragment

The chlorobenzyl fragment offers two primary sites for chemical modification: the chlorine atom and the benzylic position.

Reactions of the Chloro Group:

The chlorine atom on the benzyl ring can be substituted by various nucleophiles, although this is generally less facile than substitution on a benzyl chloride due to the deactivating effect of the chlorine atom on the aromatic ring.

Reactions of the Benzyl Group:

The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group. wikipedia.org Furthermore, the aromatic ring of the chlorobenzyl moiety can undergo electrophilic aromatic substitution. The chloro group is an ortho-, para-director, although it is deactivating.

| Reaction | Reagents and Conditions | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) | 2-Chlorobenzoyl derivative |

| Nitration | Concentrated HNO₃ / H₂SO₄ | Nitro-substituted chlorobenzyl derivative |

| Halogenation | Halogen, Lewis acid catalyst | Dihalo-substituted benzyl derivative |

Benzyl chloride itself is a reactive compound that can undergo hydrolysis to form benzyl alcohol and can be used in the synthesis of various other compounds. sciencemadness.orgchemicalbook.comquora.com The reactivity of substituted benzyl chlorides can be influenced by the nature and position of the substituent. nih.gov

Chemistry of the Secondary Amine Linker

The secondary amine linker is a versatile functional group that can undergo a variety of chemical transformations.

N-Alkylation:

The secondary amine can be further alkylated to form a tertiary amine. thieme-connect.com This reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. organic-chemistry.org

N-Acylation:

Reaction with acylating agents such as acyl chlorides or acid anhydrides converts the secondary amine into an amide. bath.ac.uktandfonline.comresearchgate.netnih.govrsc.org This is a common method for the protection of amine groups in multi-step syntheses.

Oxidation:

Secondary amines can be oxidized to various products, including imines and nitrones, depending on the oxidizing agent and reaction conditions. oup.comuomustansiriyah.edu.iqacs.orgresearchgate.netnih.gov The oxidation of secondary amines can sometimes be a challenging transformation to control. quora.comechemi.com

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide (R-X), base | Tertiary amine |

| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) | Amide |

| Oxidation | Oxidizing agent (e.g., H₂O₂, KMnO₄) | Imine, Nitrone |

Preclinical Pharmacological Investigations of 2 Chloro Benzyl Pyridin 3 Ylmethyl Amine Derivatives

Molecular Target Identification and Characterization

The initial stages of preclinical research focus on identifying and characterizing the molecular targets through which these compounds exert their effects. This involves detailed studies of their interactions with specific enzymes and receptors.

Derivatives featuring the benzyl-amine or pyridine (B92270) structures have demonstrated significant inhibitory activity against a variety of enzymes. N-benzyl-2-phenylpyrimidin-4-amine derivatives, for instance, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, with some analogues showing nanomolar inhibitory potency. acs.org A strong correlation was observed between the compound's IC50 values for USP1/UAF1 inhibition and its activity in cancer cells. acs.org

Other studies have shown that derivatives of N-benzyl-2-phenylethanamine can inhibit cholinesterases, the enzymes responsible for breaking down acetylcholine. rsc.org Specifically, brominated derivatives exhibited the lowest IC50 values against acetylcholinesterase (AChE). rsc.org In the context of metabolic diseases, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were found to be active against α-glucosidase. nih.gov

Furthermore, arylpyridin-2-yl guanidine (B92328) derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a nuclear kinase involved in inflammatory pathways. mdpi.com In the field of infectious diseases, pyrazolo[1,5-a]pyrimidines, which incorporate a pyridine-like ring system, have been reported as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for Mycobacterium tuberculosis. mdpi.com

Table 1: Enzyme Inhibition Profiles of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine Related Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 deubiquitinase | Potent, nanomolar inhibition (IC50 = 180 nM for some analogues). acs.org |

| N-benzyl-2-phenylethanamines | Acetylcholinesterase (AChE) | Brominated derivatives showed the most potent inhibition. rsc.org |

| 2-chloro-nitrobenzamides | α-Glucosidase | Compound with 2-CH3-5-NO2 substituent was the most active. nih.gov |

| Arylpyridin-2-yl guanidines | MSK1 Kinase | Initial hit showed an IC50 of ~18 µM. mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Mycobacterial ATP Synthase | Potent inhibitors of the enzyme, suggested to bind between Atp-a and Atp-c subunits. mdpi.com |

The interaction of these derivatives with cellular receptors is another key area of investigation. While not directly a receptor, the epidermal growth factor receptor (EGFR) tyrosine kinase is a crucial signaling protein that has been a target of related compounds. Molecular docking studies of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide showed that it interacts with EGFR tyrosine kinase, which is responsible for cancer cell proliferation. nih.gov Similarly, some anilino-furo[2,3-d]pyrimidine derivatives have shown an EGFR tyrosine kinase inhibitory effect. nih.gov

Molecular docking simulations have also been used to elucidate the binding modes of these compounds. For 2-chloro-nitrobenzamide derivatives targeting α-glucosidase and α-amylase, studies revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov For example, a 2-CH3-5-NO2 substituted phenyl ring was shown to form pi-anion and pi-cation interactions with key residues in the enzyme's active site. nih.gov Another class of compounds, 2-thiohydantoins which can incorporate a benzyl (B1604629) moiety, includes the FDA-approved drug Enzalutamide, which functions as an androgenic receptor antagonist. nih.gov

In Vitro Cellular Activity Assessments

Following target identification, in vitro studies are conducted to assess how these molecular interactions translate into cellular effects.

The engagement of molecular targets by these derivatives leads to the modulation of specific cellular pathways. The inhibition of the USP1/UAF1 deubiquitinase complex by N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), a key event in the DNA damage response pathway. acs.org

In another study, novel benzimidazole-2-substituted pyridine propyl ketene (B1206846) derivatives were suggested to function by inhibiting p53-MDM2 binding, a critical interaction for controlling cell cycle and apoptosis. nih.gov Furthermore, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines are proposed to prevent cancer cell growth by interfering with phospholipid metabolism through the inhibition of PI-PLC, among other cellular processes. nih.gov

The cellular effects of these compounds are ultimately measured by their biological responses in relevant cell lines, most notably their antiproliferative and antimicrobial activities.

Antiproliferative Activity: A wide range of derivatives have demonstrated potent activity against various cancer cell lines. Benzimidazole-pyridine derivatives showed significant growth-inhibitory activity against HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cancer cell lines, with IC50 values in the low micromolar range (0.04-9.80 μM), which were substantially better than the standard drug 5-Fluorouracil. nih.gov Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, particularly those with specific halogen substitutions, demonstrated IC50 concentrations as low as 25–50 nM against HCT116 and MDA-MB-231 (breast) cells. nih.govmdpi.com Gold(III) complexes incorporating a 2-(1-ethylbenzyl)pyridine ligand also caused a significant reduction in the metabolic activity of HT29 colon cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Selected Derivatives

| Derivative Class | Cell Lines | Potency (IC50) |

|---|---|---|

| Benzimidazole-pyridine ketenes | HCT116, MCF-7, HepG2 | 0.04 - 9.80 µM. nih.gov |

| Thieno[2-3-b]pyridines | HCT116, MDA-MB-231 | 25 - 50 nM. nih.govmdpi.com |

| N-benzyl-2-phenylpyrimidin-4-amines | Non-small cell lung cancer | Activity correlated with USP1/UAF1 inhibition. acs.org |

| Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine | HT29 (colon) | Significant reduction in metabolic activity. mdpi.com |

Antimicrobial Spectrum: Derivatives related to this compound have shown a broad spectrum of antimicrobial activity. For example, 2-chlorobenzoic acid derivatives were active against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans, Aspergillus niger). nih.gov A series of benzyl guanidine derivatives also showed potent inhibitory activity against S. aureus and E. coli, with MIC values in the low µg/mL range; one derivative was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial activity extends to other pathogens as well. Gold(III) complexes with 2-(1-ethylbenzyl)pyridine had inhibitory effects against E. coli, K. pneumoniae, S. aureus, and S. pyogenes. mdpi.com Thieno[2,3-d]pyrimidine derivatives showed good activity against strains of S. aureus and B. subtilis. researchgate.net Importantly, certain pyrazolo[1,5-a]pyrimidin-7-amines exhibited potent in vitro growth inhibition of M. tuberculosis. mdpi.com Beyond bacteria, 1-benzyl-3-aryl-2-thiohydantoin derivatives were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis, with EC50 values as low as 2-3 nM. nih.govnih.gov

Table 3: Antimicrobial Spectrum of Selected Derivatives

| Derivative Class | Microbial Species | Potency (MIC / EC50) |

|---|---|---|

| 2-Chlorobenzoic acids | E. coli | pMIC up to 2.27 µM/ml. nih.gov |

| Benzyl guanidines | S. aureus, E. coli, MRSA | MICs as low as 0.5 µg/mL. nih.gov |

| Thieno[2,3-d]pyrimidines | S. aureus, B. subtilis | Good activity reported. researchgate.net |

| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tuberculosis | MICs around 1 µg/mL for active compounds. mdpi.com |

| 1-Benzyl-3-aryl-2-thiohydantoins | Trypanosoma brucei | EC50 of 2 - 3 nM. nih.govnih.gov |

In Vivo Preclinical Efficacy Studies in Animal Models

Promising in vitro results have led to the evaluation of several derivatives in animal models of disease. In an acute mouse model of Human African Trypanosomiasis, 1-benzyl-3-aryl-2-thiohydantoin derivatives demonstrated a 100% cure rate after four days of oral treatment. nih.govnih.gov

In oncology, certain benzimidazole-pyridine propyl ketene derivatives effectively inhibited tumor growth in BALB/c mice implanted with colon carcinoma HCT116 cells. nih.gov One compound showed a 74.6% tumor growth inhibition with no signs of toxicity at high doses. nih.gov

The utility of these scaffolds extends beyond infectious disease and cancer. In a mouse model of asthma, a novel arylpyridin-2-yl guanidine derivative was shown to inhibit inflammatory cell recruitment to the airways. mdpi.com Furthermore, in the field of neurology, new benzothiazole (B30560) derivatives incorporating a benzyl group were evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, with several compounds showing potent activity and a high protective index. nih.gov

Following a comprehensive review of publicly available scientific literature, including research articles, patents, and preclinical study databases, it has been determined that there is no specific information available on the preclinical pharmacological investigations of This compound or its direct derivatives. The stringent criteria of the requested article, focusing solely on this compound and its derivatives, cannot be met due to the absence of published data pertaining to the specified outline.

The requested sections and subsections require detailed research findings on pharmacodynamic biomarker modulation, phenotypic characterization, and the exploration of biological effects within systemic contexts. Extensive searches have not yielded any studies that characterize these specific aspects of This compound .

Consequently, it is not possible to generate an article that adheres to the provided structure and content requirements. The creation of data tables and the detailing of research findings are contingent on the existence of such data in the scientific domain, which, in this case, appears to be non-existent.

Structure Activity Relationship Sar Studies of 2 Chloro Benzyl Pyridin 3 Ylmethyl Amine Analogues

Elucidation of Key Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine analogues, the key components are the substituted benzyl (B1604629) ring, the central secondary amine linker, and the pyridine (B92270) ring.

The benzyl ring of this compound offers a prime site for modification to modulate biological activity. The nature and position of substituents on this ring can significantly impact the compound's potency and selectivity. The 2-chloro substituent in the parent compound is a starting point for these investigations.

Research on analogous systems, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has shown that substitutions on the benzyl ring are generally well-tolerated and can lead to significant improvements in activity. For instance, the introduction of a phenyl group at the 4-position of the benzyl ring was found to be a favorable modification. researchgate.net Further exploration with pyridine rings as substituents also led to potent compounds, with both 3-pyridyl and 4-pyridyl substitutions at the 4-position of the benzyl ring yielding compounds with high potency. researchgate.net

In a different series of compounds, the SAR of the benzyl moiety was also explored. It was found that substituents in the 3- or 4-positions of the benzyl ring led to a loss of M1 agonism, suggesting a stringent requirement for substitution patterns in that particular study. However, this highlights the importance of substituent position in defining the biological activity profile.

The electronic properties of the substituents on the benzyl ring also play a crucial role. Studies on the hydrogenolysis of substituted benzyl groups have indicated that the electronic nature of the substituents can be more influential than steric effects. nih.gov For example, the introduction of electron-donating methyl and methoxy (B1213986) groups on the benzene (B151609) ring was found to suppress hydrogenolysis, a reaction that can be correlated with metabolic stability and, therefore, in vivo efficacy. nih.gov

The following table summarizes the observed influence of benzyl ring substituents on the activity of analogous compounds.

| Substituent Position | Substituent Type | Effect on Activity |

| 4-position | Phenyl | Well-tolerated, comparable potency |

| 4-position | 3-pyridyl | Increased potency |

| 4-position | 4-pyridyl | Increased potency |

| 3- or 4-positions | Various | Loss of M1 agonism in a specific study |

| ortho-positions | Methyl | Less effective in suppressing hydrogenolysis compared to para-substituents |

| para-position | Methyl | More effective in suppressing hydrogenolysis |

These findings suggest that for this compound analogues, modifications to the benzyl ring, particularly at the 4-position, could be a fruitful avenue for optimization. The 2-chloro substituent of the parent compound likely influences the conformational preference of the benzyl ring and its electronic properties, which in turn affects binding to its biological target.

The pyridine ring is another critical component of the this compound pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction with biological targets. semanticscholar.org The position of the nitrogen atom within the ring (e.g., 2-, 3-, or 4-position) dictates the geometry of this potential interaction. In the case of this compound, the nitrogen is at the 3-position.

Furthermore, substitutions on the pyridine ring itself can modulate activity. In the aforementioned pyrazolo[1,5-a]pyrimidine (B1248293) series, substituents on the pyridine ring of the 7-(2-pyridylmethylamine) group were investigated. nih.gov It was observed that neutral groups at the 6'-position (ortho to the pyridine nitrogen) were not favored, whereas strong electron-donating groups resulted in active compounds. nih.gov In contrast, a range of substituents with varying electronic and lipophilic properties at the 5'-position yielded compounds with good to modest activity. nih.gov

The basicity of the pyridine nitrogen is another factor that can be tuned by substituents, which can in turn affect the compound's pharmacokinetic properties and its ability to interact with biological targets. semanticscholar.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, influences the reactivity of substituents on the ring. nih.gov

The following table summarizes the influence of pyridine ring substituents on the activity of analogous compounds.

| Substituent Position | Substituent Type | Effect on Activity |

| 6'-position (ortho to N) | Neutral groups | Not favored |

| 6'-position (ortho to N) | Strong electron-donors | Active compounds |

| 5'-position | Varied electronic and lipophilic properties | Good to modest activity |

These observations suggest that for this compound analogues, the pyridine nitrogen is likely a key interaction point, and substitutions on the pyridine ring can be used to fine-tune activity.

Stereochemical and Conformational Determinants of Potency and Selectivity

The molecule does not possess a chiral center in its basic structure. However, the introduction of substituents on the benzylic carbon or the methylene (B1212753) bridge could introduce chirality, leading to stereoisomers that may exhibit different biological activities and metabolic profiles. It is well-established in medicinal chemistry that enantiomers can have significantly different potencies and efficacies due to the chiral nature of biological receptors.

For instance, in a study of N,N-dimethyl-N'-(2-pyridyl)formamidines, conformational analysis using the nuclear Overhauser effect showed a preference for the conformation where the pyridine and the imino nitrogen lone pairs are anti. rsc.org This preference could be altered by protonation and the presence of electron-donating substituents. rsc.org Such conformational preferences can have a profound impact on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While specific QSAR models for this compound analogues are not publicly documented, the development of such models would be a valuable tool for predicting the activity of novel analogues and guiding their design.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. These methods correlate the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields. nih.gov A 3D-QSAR study on a series of N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors successfully generated statistically significant CoMFA and CoMSIA models. nih.gov These models provided insights into the structural requirements for inhibitory activity and were validated by their predictive ability for both internal and external sets of compounds. nih.gov

The contour maps generated from such models can visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For example, a CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives revealed that electrostatic contributions were more significant than steric contributions for their anti-inflammatory activity. nih.gov

For this compound analogues, a QSAR model could be developed using a training set of compounds with known biological activities. The model would then be validated using a test set of compounds to ensure its predictive power. Such a model could help in prioritizing the synthesis of new analogues with a higher probability of being active, thereby saving time and resources in the drug discovery process.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.govorientjchem.org This method is instrumental in understanding the structural basis of molecular recognition. For a compound like (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine, docking simulations can elucidate how it might interact with a specific biological target, providing insights that are crucial for drug design and discovery. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the target's active site. This prediction includes a detailed profile of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the specificity and affinity of the binding.

Hydrogen Bonding: The pyridine (B92270) nitrogen and the secondary amine nitrogen in this compound can act as hydrogen bond acceptors and donors, respectively. Docking studies on similar pyridine-containing molecules frequently identify key hydrogen bonds with amino acid residues in the protein's active site, which are critical for anchoring the ligand. acs.org

Hydrophobic Interactions: The benzyl (B1604629) and chloro-substituted phenyl rings are hydrophobic and are likely to engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein. These interactions are a significant driving force for ligand binding.

Pi-Stacking: The aromatic pyridine and chlorobenzyl rings can participate in π-π stacking or T-shaped π-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the stability of many protein-ligand complexes. tandfonline.com

Table 1: Potential Molecular Interactions for this compound This table is illustrative and based on interactions observed in structurally related molecules.

| Interaction Type | Potential Participating Group | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Secondary Amine (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Chlorobenzyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Chlorobenzyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Docking programs employ scoring functions to estimate the binding affinity between a ligand and a target. This is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. orientjchem.org The binding affinity is a critical parameter in drug design, as it correlates with the potency of a potential drug molecule. biorxiv.orgbiorxiv.org For example, docking studies on pyridine derivatives against various protein targets have shown a correlation between the calculated binding energy and the experimentally observed inhibitory activity. nih.govashdin.com While these scores are approximations, they are invaluable for ranking and prioritizing compounds in virtual screening campaigns. nih.govresearchgate.net The dissociation constant (Kd) is another measure of binding affinity, and it is inversely proportional to the affinity constant (Ka). nih.gov

Virtual Screening Methodologies for Novel Lead Compound Identification

Virtual screening is a computational approach used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. benthamscience.com Given the structural features of this compound, it could serve as a "seed" or starting point in a ligand-based virtual screen to find chemically similar compounds.

Alternatively, in a structure-based virtual screening approach, a library of compounds would be docked into the binding site of a target protein. arxiv.org The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. This methodology has been successfully applied to identify novel inhibitors from libraries of quinazoline (B50416) and other heterocyclic derivatives. researchgate.net The process typically involves several steps, including the preparation of the ligand library (generating 3D structures, assigning protonation states) and the receptor, followed by the docking simulation and post-docking analysis to filter the results. arxiv.org

Advanced Quantum Chemical Calculations (e.g., DFT for Electronic Property Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. For a molecule like this compound, DFT can be used to calculate a range of electronic descriptors. mdpi.comtandfonline.com

DFT studies on structurally related molecules, such as chlorobenzyl-substituted triazolo[4,3-a]pyridines and quinazolinones, have been used to analyze the molecular geometry, vibrational frequencies, and electronic structure. mdpi.comtandfonline.comtandfonline.com Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for determining molecular reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is crucial for understanding where the molecule is likely to interact with other molecules, including the target protein. tandfonline.com

Atomic Charges: Calculation of the partial charges on each atom can provide further insight into the molecule's reactivity and its ability to form intermolecular interactions like hydrogen bonds. mdpi.com

Table 2: Electronic Properties from DFT Calculations and Their Significance This table illustrates the types of data obtained from DFT calculations on molecules similar to this compound.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. mdpi.com |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. tandfonline.com |

| Atomic Partial Charges | Quantifies the charge distribution, helping to rationalize intermolecular interactions. mdpi.com |

| Vibrational Frequencies | Can be compared with experimental IR and Raman spectra to confirm the structure. asianpubs.org |

Analytical and Spectroscopic Methodologies in Research on 2 Chloro Benzyl Pyridin 3 Ylmethyl Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, researchers can piece together the atomic arrangement and bonding within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum of (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine, distinct signals would be expected for each unique proton environment. The protons on the pyridine (B92270) ring would appear in the aromatic region, typically at high chemical shifts (δ 7.0-8.5 ppm), with their specific positions and splitting patterns dictated by their relationship to the nitrogen atom and to each other. The protons of the 2-chlorobenzyl group would also resonate in the aromatic region (likely δ 7.2-7.5 ppm). The methylene (B1212753) protons (CH₂) bridging the benzyl (B1604629) and pyridinyl groups would likely appear as singlets or coupled signals in the range of δ 3.5-4.5 ppm. The amine (NH) proton would present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information, showing a single peak for each unique carbon atom. For this compound, distinct signals would be observed for the carbons of the pyridine ring, the 2-chlorobenzyl ring, and the two methylene groups. The carbon atom bonded to the chlorine atom would show a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C-H | 7.2 - 8.6 | 123 - 150 |

| Chlorobenzyl C-H | 7.2 - 7.5 | 127 - 135 |

| Pyridinyl-CH₂ | ~3.8 | ~50 - 55 |

| Benzyl-CH₂ | ~3.9 | ~52 - 57 |

| Amine N-H | Variable (Broad) | N/A |

Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition, and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₁₃H₁₃ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the unambiguous confirmation of the molecular formula. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Electron ionization (EI) would likely induce characteristic fragmentation. Common fragmentation pathways would include benzylic cleavage, leading to the formation of a stable 2-chlorobenzyl cation (m/z 125) or a pyridin-3-ylmethylaminyl radical. Another likely fragmentation is the loss of the 2-chlorobenzyl group to give a fragment corresponding to the pyridin-3-ylmethylamine moiety.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Structure | Predicted m/z | Description |

| [C₁₃H₁₃ClN₂]⁺ | 232/234 | Molecular Ion [M]⁺ |

| [C₇H₆Cl]⁺ | 125/127 | 2-Chlorobenzyl cation |

| [C₆H₇N₂]⁺ | 107 | Pyridin-3-ylmethanaminium |

| [C₆H₅N]⁺ | 91 | Tropylium ion (from benzyl moiety) |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

The IR spectrum of this compound would display several characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine. The aromatic C-H stretching vibrations would appear as a group of peaks around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene groups would be observed just below 3000 cm⁻¹. Aromatic C=C bond stretching vibrations would produce characteristic peaks in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch would be expected in the fingerprint region, typically around 750-780 cm⁻¹ for an ortho-substituted chlorobenzene.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-Cl | Stretch | 750 - 780 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both isolating the final product from a reaction mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally unstable compounds. mdpi.comunipi.it For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape for amines).

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak. HPLC is also a valuable tool for monitoring the progress of a chemical reaction and for the preparative purification of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netsemanticscholar.org It is best suited for compounds that are volatile and thermally stable. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis under appropriate conditions, such as high temperature and a short column.

This technique would be particularly useful for identifying volatile impurities from the synthesis, such as starting materials (e.g., 2-chlorobenzyl chloride) or side-products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their positive identification. nih.gov In cases where the compound itself has low volatility, it can be chemically modified (derivatized) to a more volatile form before analysis.

Biophysical and Crystallographic Approaches for Mechanistic Studies

Biophysical and crystallographic methods are fundamental in drug discovery and development for elucidating the molecular basis of a compound's activity. These techniques allow researchers to visualize the precise interactions between a ligand, such as this compound, and its target protein, as well as to quantify the binding affinity and kinetics.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the exact three-dimensional arrangement of atoms within a crystalline molecule. This method provides high-resolution structural information, including bond lengths, bond angles, and conformational details, which are crucial for understanding a compound's chemical properties and its interactions with biological macromolecules.

While specific crystallographic data for this compound is not publicly available, the study of analogous structures, such as 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, demonstrates the utility of this technique. nih.gov For such a compound, X-ray diffraction analysis would reveal the conformation of the piperidine (B6355638) ring and the relative orientations of the substituent groups. nih.gov In a hypothetical analysis of this compound, X-ray crystallography would aim to define the spatial relationship between the 2-chlorobenzyl and pyridin-3-ylmethyl moieties.

Illustrative Crystallographic Data for a Related Benzyl-Pyridine Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.8029 (13) |

| b (Å) | 10.4175 (13) |

| c (Å) | 11.4984 (15) |

| β (°) | 115.138 (4) |

| Volume (ų) | 1063.0 (2) |

| Z | 4 |

Data presented is for a related compound, (E)-(benzylidene)(pyridin-2-ylmethyl)amine, to illustrate typical crystallographic parameters. nih.gov

Ligand-Based and Target-Based Binding Assays

Binding assays are essential for quantifying the interaction between a ligand and its biological target. These assays can be broadly categorized as ligand-based or target-based and employ various detection methods to measure binding affinity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive assay platform widely used in high-throughput screening to study molecular interactions. nih.govnih.gov The principle of TR-FRET is based on the non-radiative transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. nih.gov In the context of studying this compound, a competitive TR-FRET assay could be developed. In such an assay, a known fluorescent ligand (tracer) that binds to the target protein would be displaced by the unlabeled this compound, leading to a decrease in the FRET signal. This decrease is proportional to the binding affinity of the test compound.

Fluorescence Polarization (FP) Competitive Assays

Fluorescence polarization is another powerful technique for monitoring binding events in solution. nih.govnih.gov The assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. nih.gov Upon binding to a larger target molecule, its rotation slows down, leading to an increase in fluorescence polarization. nih.gov In a competitive FP assay, unlabeled this compound would compete with the fluorescent tracer for binding to the target. bmglabtech.comrsc.org The displacement of the tracer by the test compound would result in a decrease in the fluorescence polarization signal, allowing for the determination of its binding affinity (e.g., IC50 value). mdpi.com

Radioligand Displacement Assays

Radioligand displacement assays are a classic and highly sensitive method for characterizing ligand-receptor interactions. This technique involves the use of a radiolabeled ligand (e.g., tritiated or iodinated) that has a high affinity for the target receptor. The assay measures the ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor. The amount of bound radioactivity is then measured, and the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Illustrative Data from Binding Assays

| Assay Type | Parameter Measured | Hypothetical Value for this compound |

|---|---|---|

| TR-FRET Competitive Assay | IC₅₀ (nM) | 150 |

| FP Competitive Assay | IC₅₀ (nM) | 200 |

| Radioligand Displacement Assay | Kᵢ (nM) | 85 |

These values are hypothetical and for illustrative purposes to demonstrate the type of data generated from these assays.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Analogues and Hybrid Scaffolds

The rational design of new analogues based on the (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine backbone is a primary avenue for future research. The existing structure, comprising a pyridine (B92270) ring, a benzylamine (B48309) moiety, and a chloro substituent, offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Next-Generation Analogues: Structure-activity relationship (SAR) studies can be systematically conducted by modifying each component of the molecule. For instance, the position and nature of the substituent on the benzyl (B1604629) ring could be varied. While the current structure has a chlorine atom at the 2-position, introducing other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups at different positions could significantly modulate biological activity. Similarly, the pyridine nitrogen's position could be altered to explore isomers and their impact on target binding.

Hybrid Scaffolds: A particularly promising strategy is the development of hybrid molecules. nih.govnih.govrepec.orgrsc.org This approach involves covalently linking the this compound scaffold with another pharmacophore to create a single molecule with multiple pharmacological actions. nih.govnih.govrepec.orgrsc.org For example, incorporating moieties known to interact with specific enzymes or receptors could lead to dual-action drugs. This strategy has been successfully employed in designing novel anticancer and antimycobacterial agents. nih.gov The design of such hybrids can be guided by the known mechanisms of action of the parent molecules to achieve synergistic effects or to address multifactorial diseases.

A hypothetical design strategy for novel hybrid molecules is presented in the table below:

| Parent Scaffold | Linked Pharmacophore | Potential Therapeutic Target |

| This compound | Kinase inhibitor moiety | Protein kinases in cancer |

| This compound | Neurotransmitter analogue | Receptors in the central nervous system |

| This compound | Antimicrobial fragment | Bacterial or fungal enzymes |

Exploration of Undiscovered Biological Targets and Polypharmacology

The structural motifs within this compound, namely the pyridine and benzylamine components, are present in numerous biologically active compounds. This suggests that the compound could interact with multiple biological targets, a concept known as polypharmacology.

Future research should focus on comprehensive screening of this compound against a wide array of biological targets to uncover novel activities. Techniques such as high-throughput screening and chemoproteomics can be employed to identify previously unknown protein-binding partners. The pyridine nucleus is a common feature in many approved drugs, hinting at its potential to interact with a variety of enzymes and receptors. nih.gov

The benzylamine substructure is also of interest, as derivatives of benzylamine have been shown to exhibit a range of biological activities, including potential interactions with monoamine oxidases. A thorough investigation into the polypharmacological profile of this compound could reveal unexpected therapeutic applications and provide a deeper understanding of its mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration

Synthesis Planning and Property Prediction: AI tools can also predict the synthetic accessibility of the generated molecules, ensuring that the designed compounds can be practically synthesized. acs.org Furthermore, ML models can predict a wide range of physicochemical and pharmacokinetic properties (e.g., solubility, permeability, metabolic stability), allowing for the early-stage filtering of candidates with unfavorable profiles. mdpi.com This predictive capability significantly reduces the time and resources spent on synthesizing and testing unpromising compounds. mit.edu

A potential workflow integrating AI and ML is outlined below:

| Step | AI/ML Application | Objective |

| 1. Virtual Library Generation | Generative Chemistry Models | Design novel analogues of this compound. |

| 2. Property Prediction | Predictive Modeling | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |

| 3. Synthesis Planning | Retrosynthesis Algorithms | Determine viable synthetic routes for promising candidates. |

| 4. Candidate Prioritization | Scoring and Ranking Algorithms | Select the most promising compounds for synthesis and biological evaluation. |

By embracing these advanced computational approaches, the exploration of the chemical space around this compound can be performed more efficiently and effectively, increasing the probability of discovering novel therapeutic agents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2-Chloro-benzyl)-pyridin-3-ylmethyl-amine?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving reductive amination or nucleophilic substitution. For example, a pyridin-3-ylmethylamine derivative may react with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical to minimizing side products like N-alkylated impurities .

- Key Data :

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural elucidation combines FT-IR , FT-Raman , UV-Vis spectroscopy , and single-crystal X-ray diffraction (SC-XRD). For instance:

- FT-IR : Identifies N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

- SC-XRD : Resolves bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles between aromatic rings, confirming steric effects .

- Key Data :

- Crystallographic Parameters : Space group P2₁/c, Z = 4, R factor < 0.06 .

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computational spectroscopic data?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model vibrational frequencies, electronic transitions, and hyperpolarizability. For example:

Q. What non-covalent interactions dominate the crystal packing of this compound?

- Methodological Answer : SC-XRD reveals intermolecular interactions:

- N-H⋯N Hydrogen Bonds : Form centrosymmetric dimers (N⋯N = 2.89 Å) .

- Cl⋯Cl Interactions : Short contacts (~3.28 Å) contribute to layered packing .

Q. How do researchers optimize multi-step syntheses of derivatives for biological screening?

- Methodological Answer :

- Stepwise Monitoring : Use LC-MS or in situ NMR to track intermediates.

- Statistical Design : Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 12 hr reaction time) for coupling reactions .

Tables for Critical Data Comparison

Table 1 : Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹)

| Vibration Mode | Experimental (FT-IR) | DFT (B3LYP) | Deviation (%) |

|---|---|---|---|

| N-H Stretch | 3285 | 3310 | 0.76 |

| C-Cl Stretch | 715 | 698 | 2.38 |

| Aromatic C=C | 1592 | 1578 | 0.88 |

Table 2 : Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | R Factor | Cl⋯Cl Distance (Å) |

|---|---|---|---|

| 3-Chloropyridin-2-amine | P2₁/c | 0.059 | 3.278 |

| KRAS-targeting analog | P-1 | 0.067 | 3.452 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.